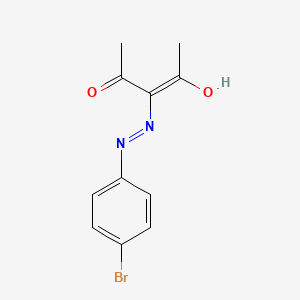
Methyl methyl(3-oxobutyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methyl(3-oxobutyl)phosphinate is an organophosphorus compound that features a phosphinate group. Phosphinates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl methyl(3-oxobutyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of methylphosphinic acid with 3-oxobutyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the phosphinate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl methyl(3-oxobutyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted phosphinates
Applications De Recherche Scientifique
Methyl methyl(3-oxobutyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of methyl methyl(3-oxobutyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s phosphinate group can mimic phosphate groups, allowing it to interfere with phosphorylation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylphosphinic acid
- Ethyl methylphosphinate
- Dimethylphosphinate
Uniqueness
Methyl methyl(3-oxobutyl)phosphinate is unique due to its 3-oxobutyl group, which imparts distinct reactivity and biological activity compared to other phosphinates. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that other phosphinates cannot.
Propriétés
Numéro CAS |
33945-43-6 |
|---|---|
Formule moléculaire |
C6H13O3P |
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
4-[methoxy(methyl)phosphoryl]butan-2-one |
InChI |
InChI=1S/C6H13O3P/c1-6(7)4-5-10(3,8)9-2/h4-5H2,1-3H3 |
Clé InChI |
UUFJHFVLPUCCBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCP(=O)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


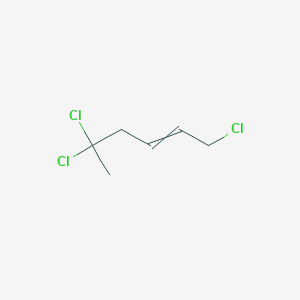
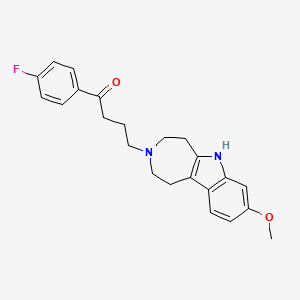
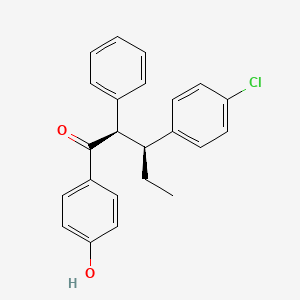

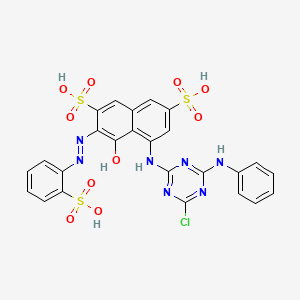
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)

![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)
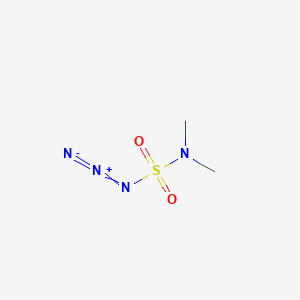
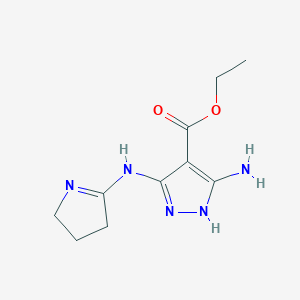
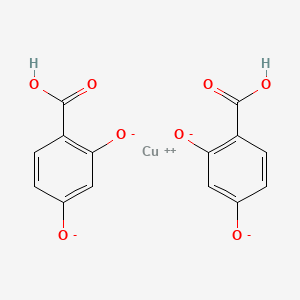
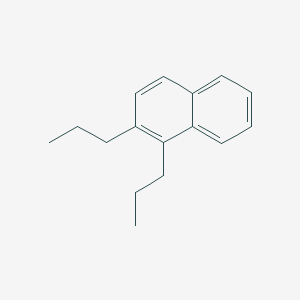
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
